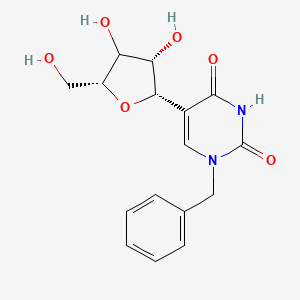

N1-Benzyl pseudouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O6 |

|---|---|

Molecular Weight |

334.32 g/mol |

IUPAC Name |

1-benzyl-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H18N2O6/c19-8-11-12(20)13(21)14(24-11)10-7-18(16(23)17-15(10)22)6-9-4-2-1-3-5-9/h1-5,7,11-14,19-21H,6,8H2,(H,17,22,23)/t11-,12?,13+,14+/m1/s1 |

InChI Key |

UDWJDHVNBZRPBP-KRCVMZOZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N1-Benzyl Pseudouridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzyl pseudouridine (B1679824) is a modified nucleoside, a derivative of pseudouridine, which is the C5-glycoside isomer of uridine. In recent years, N1-substituted pseudouridine analogs, such as N1-methylpseudouridine, have gained significant attention in the field of mRNA therapeutics. The incorporation of these modified nucleosides into mRNA has been shown to reduce its immunogenicity and enhance its translational efficiency, properties that are highly desirable for the development of mRNA-based vaccines and therapies.[1][2] This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of N1-Benzyl pseudouridine, drawing from publicly accessible data.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl (B1604629) group attached to the N1 position of the uracil (B121893) base of pseudouridine. This modification introduces a bulky, hydrophobic moiety to the nucleoside.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂O₆ | [3] |

| Molecular Weight | 334.33 g/mol | - |

| Predicted Density | 1.505 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 9.36 ± 0.10 | [4] |

Note: The density and pKa values are predicted and have not been experimentally verified in the available literature.

Synthesis of this compound

A potential, though unverified, synthetic workflow is outlined below.

Caption: A hypothetical workflow for the chemical synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in published literature. General methods for the analysis of related compounds are described below, which could be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

For the purification and analysis of N1-substituted pseudouridines, reversed-phase HPLC is a common technique. A C18 column with a gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) would likely be a suitable starting point for method development.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structure of synthetic nucleosides. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer would be expected to provide an accurate mass measurement, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While specific spectral data for this compound are not available, one would expect to observe characteristic signals for the benzyl group protons and carbons, in addition to the signals from the pseudouridine scaffold.

Biological Activity and Applications

While specific biological activity data for this compound is not published, the broader class of N1-substituted pseudouridines has demonstrated significant utility in the context of mRNA therapeutics.

The incorporation of N1-methylpseudouridine into mRNA has been shown to:

-

Reduce Innate Immunogenicity: N1-alkylation can sterically hinder the recognition of mRNA by pattern recognition receptors such as Toll-like receptors (TLRs), thereby reducing the activation of the innate immune system.[1][2]

-

Enhance Translation Efficiency: Modification with N1-methylpseudouridine has been reported to increase the rate of protein translation from the mRNA template.[1]

It is plausible that this compound could confer similar or distinct advantages in mRNA-based applications. The larger benzyl group might offer enhanced steric hindrance, potentially leading to even greater reductions in immunogenicity. However, it could also impact the efficiency of its incorporation into mRNA by RNA polymerases and the subsequent translation process. Further research is required to elucidate the specific biological effects of this compound.

Caption: Proposed biological pathways influenced by this compound-modified mRNA.

Conclusion

This compound represents an intriguing but underexplored modified nucleoside with potential applications in mRNA therapeutics. While detailed experimental data and protocols are currently lacking in the public domain, this guide provides a summary of the available information and outlines plausible approaches for its synthesis and characterization. Further research into the specific properties and biological activities of this compound is warranted to fully understand its potential as a tool for the development of next-generation RNA-based medicines.

References

- 1. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 1613530-22-5 [amp.chemicalbook.com]

Synthesis and Characterization of N1-Benzyl Pseudouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzyl pseudouridine (B1679824) is a modified nucleoside that holds significant interest for therapeutic applications, particularly in the realm of mRNA-based vaccines and therapeutics. As an analogue of the naturally occurring N1-methylpseudouridine, it is anticipated to share the beneficial properties of reducing the innate immunogenicity of synthetic mRNA while potentially offering unique advantages in terms of stability and translational efficiency. This technical guide provides a comprehensive overview of the synthesis and characterization of N1-Benzyl pseudouridine, including detailed, representative experimental protocols, structured quantitative data, and visualizations of the key workflows and biological mechanisms.

Introduction

The modification of nucleosides within messenger RNA (mRNA) has emerged as a critical strategy to overcome the inherent instability and immunogenicity of in vitro transcribed mRNA, paving the way for its successful use in vaccines and therapeutics. The substitution of uridine (B1682114) with pseudouridine (Ψ), and more notably its N1-methylated derivative (m1Ψ), has been shown to significantly enhance protein expression from synthetic mRNA by dampening the innate immune response.[1][2][3] This is primarily achieved by reducing the binding of mRNA to pattern recognition receptors such as Toll-like receptors (TLRs).[1] The addition of a hydrophobic benzyl (B1604629) group to the N1 position of pseudouridine may further modulate these properties, potentially influencing base stacking interactions, altering ribosome density on the mRNA, and ultimately impacting protein translation.[4][5] This guide details a representative methodology for the synthesis and rigorous characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a direct N1-alkylation of pseudouridine. This method requires the protection of the hydroxyl groups of the ribose sugar to prevent side reactions, followed by the introduction of the benzyl group at the N1 position of the uracil (B121893) base, and subsequent deprotection.

Experimental Protocol: A Representative Synthesis

Step 1: Protection of Pseudouridine Hydroxyl Groups (Acetylation)

-

Materials: Pseudouridine, Acetic Anhydride (B1165640), Pyridine.

-

Procedure:

-

Suspend pseudouridine (1 equivalent) in pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (5 equivalents) dropwise to the suspension with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2',3',5'-Tri-O-acetyl-pseudouridine.

-

Step 2: N1-Benzylation

-

Materials: 2',3',5'-Tri-O-acetyl-pseudouridine, Benzyl Bromide, Potassium Carbonate, Acetonitrile.

-

Procedure:

-

Dissolve 2',3',5'-Tri-O-acetyl-pseudouridine (1 equivalent) in anhydrous acetonitrile.

-

Add potassium carbonate (3 equivalents) to the solution.

-

Add benzyl bromide (1.5 equivalents) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine.

-

Step 3: Deprotection of Acetyl Groups

-

Materials: N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine, Methanolic Ammonia.

-

Procedure:

-

Dissolve N1-Benzyl-2',3',5'-tri-O-acetyl-pseudouridine in saturated methanolic ammonia.

-

Stir the solution at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield this compound.

-

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR are crucial for confirming the successful benzylation at the N1 position and the integrity of the pseudouridine core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1' | 5.8 - 5.9 | - |

| H-2' | 4.2 - 4.3 | - |

| H-3' | 4.1 - 4.2 | - |

| H-4' | 4.0 - 4.1 | - |

| H-5' | 3.7 - 3.8 | - |

| H-6 | 7.6 - 7.7 | - |

| Benzyl-CH₂ | 5.0 - 5.1 | - |

| Benzyl-Ar-H | 7.2 - 7.4 | - |

| C-1' | - | 90 - 92 |

| C-2' | - | 74 - 76 |

| C-3' | - | 70 - 72 |

| C-4' | - | 84 - 86 |

| C-5' | - | 61 - 63 |

| C-2 | - | 151 - 153 |

| C-4 | - | 163 - 165 |

| C-5 | - | 111 - 113 |

| C-6 | - | 141 - 143 |

| Benzyl-CH₂ | - | 50 - 52 |

| Benzyl-Ar-C | - | 127 - 137 |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₆H₁₈N₂O₆ |

| Monoisotopic Mass | 334.1165 g/mol |

| [M+H]⁺ | 335.1238 |

| [M+Na]⁺ | 357.1057 |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound. A reverse-phase HPLC method is typically suitable for this analysis.

Representative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Expected Retention Time: The retention time will be dependent on the specific column and gradient conditions but is expected to be significantly longer than that of unprotected pseudouridine due to the hydrophobicity of the benzyl group.

Characterization Workflow

References

- 1. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of N1-Benzyl Pseudouridine: A Technical Primer on a Novel mRNA Modification

Introduction: The field of messenger RNA (mRNA) therapeutics has been revolutionized by the discovery that nucleoside modifications can dramatically enhance the stability and translational efficiency of synthetic mRNA while mitigating its inherent immunogenicity. Building upon the foundational work of using pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) to evade innate immune detection, researchers have explored a variety of other modifications to further optimize the mRNA platform.[1][2] This technical guide delves into the discovery and initial investigation of a novel N1-substituted pseudouridine analog, N1-benzyloxymethyl-pseudouridine (BOM1Ψ), a derivative falling under the broader "N1-Benzyl pseudouridine" category. This exploration is critical for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of modified nucleotides and their potential in next-generation genetic medicines.

The primary challenge with unmodified exogenous mRNA is its recognition by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) 7 and 8, and the double-stranded RNA-dependent protein kinase (PKR).[1] Activation of these pathways leads to the production of type I interferons and pro-inflammatory cytokines, and a global shutdown of protein synthesis, severely limiting the therapeutic efficacy of the mRNA.[1] The introduction of pseudouridine, and subsequently N1-methylpseudouridine, was shown to dampen this immune recognition. The success of m1Ψ in the Pfizer-BioNTech and Moderna COVID-19 vaccines has spurred further investigation into other N1-substitutions to identify modifications with potentially superior properties.[2][3]

This guide will detail the synthesis, in vitro transcription, and initial biological evaluation of mRNA containing N1-benzyloxymethyl-pseudouridine, focusing on its effects on protein expression and cell viability in a sensitive immune cell model.

Synthesis of N1-Substituted Pseudouridine Triphosphates

The generation of mRNA containing novel modified nucleosides begins with the chemical synthesis of the corresponding nucleoside triphosphate. While the precise, proprietary synthesis protocol for N1-benzyloxymethyl-pseudouridine-5'-triphosphate is not publicly detailed, a general chemoenzymatic route for N1-substituted pseudouridine triphosphates can be outlined. This process typically involves chemical modification of the pseudouridine base followed by enzymatic phosphorylation.

Experimental Protocols

The initial investigation of N1-benzyloxymethyl-pseudouridine involved its incorporation into a firefly luciferase (FLuc) reporter mRNA, followed by characterization of its performance in a human monocytic cell line, THP-1, which is a well-established model for studying innate immune responses.[1]

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA with 100% substitution of uridine (B1682114) triphosphate (UTP) with N1-benzyloxymethyl-pseudouridine-5'-triphosphate (BOM1ΨTP).

-

Template Preparation: A linearized plasmid DNA or a PCR-amplified DNA fragment encoding firefly luciferase is used as the template. The template must contain a T7 RNA polymerase promoter upstream of the coding sequence.

-

IVT Reaction Assembly (20 µL reaction):

-

Combine the following components at room temperature in the specified order:

-

Nuclease-free Water: to final volume of 20 µL

-

5x Transcription Buffer: 4 µL

-

100 mM ATP: 2 µL

-

100 mM GTP: 2 µL

-

100 mM CTP: 2 µL

-

100 mM BOM1ΨTP: 2 µL

-

Linear DNA Template: 1 µg

-

(Optional) Cap Analog (e.g., CleanCap® Reagent AG): 4 mM final concentration

-

RNase Inhibitor: 20 units

-

T7 RNA Polymerase: 2 µL

-

-

Mix gently by pipetting and centrifuge briefly.

-

-

Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

-

Template Removal: Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.

-

Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit, to remove enzymes, unincorporated nucleotides, and the digested DNA template.

-

Quality Control: Assess the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

THP-1 Cell Culture and Transfection

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

Transfection Protocol (for a 96-well plate):

-

Seed THP-1 cells at a density of 4 x 10⁴ cells per well in 100 µL of complete culture medium.

-

For each well to be transfected, prepare the transfection complex:

-

In a sterile tube, dilute 100 ng of the BOM1Ψ-modified FLuc mRNA into 25 µL of serum-free medium (e.g., Opti-MEM®).

-

In a separate tube, dilute 0.3 µL of a suitable transfection reagent (e.g., Lipofectamine® MessengerMAX™) into 25 µL of serum-free medium.

-

Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow complex formation.

-

-

Add 50 µL of the mRNA-lipid complex to each well containing the cells.

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

Luciferase Reporter Assay

-

Time Point: Perform the assay 24 hours post-transfection.

-

Procedure:

-

Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).

-

Allow the 96-well plate containing the transfected cells to equilibrate to room temperature.

-

Add a volume of the luciferase assay reagent equal to the volume of culture medium in the well (e.g., 150 µL).

-

Mix well by orbital shaking for 5-10 minutes to ensure cell lysis and substrate reaction.

-

Measure the luminescence using a plate-reading luminometer.

-

MTT Cell Viability Assay

-

Time Point: Perform the assay 24 hours post-transfection.

-

Procedure:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 15 µL of the MTT solution to each well of the 96-well plate.

-

Incubate the plate at 37°C for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by pipetting to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate spectrophotometer. A lower absorbance value indicates decreased cellular metabolism and higher toxicity.

-

Data Presentation: Performance of N1-Substituted Pseudouridines

The initial investigation compared FLuc mRNA containing various N1-substituted pseudouridines against controls: unmodified (WT) mRNA and standard pseudouridine (Ψ) mRNA. The industry-leading N1-methylpseudouridine (m1Ψ) was used as a benchmark. The data below is estimated from the results presented by Shin et al. at TriLink BioTechnologies.[1]

Table 1: Relative Luciferase Expression in THP-1 Cells

| mRNA Modification | Relative Light Units (RLU) | Fold Change vs. Ψ-mRNA |

| Wild-Type (WT) | ~2.5 x 10⁶ | ~0.17 |

| Pseudouridine (Ψ) | ~1.5 x 10⁷ | 1.00 |

| N1-methyl-Ψ (m1Ψ) | ~2.8 x 10⁷ | ~1.87 |

| N1-substituted-Ψ Mix * | ~2.5 x 10⁷ | ~1.67 |

Note: The "N1-substituted-Ψ Mix" represents the average performance of the four most effective N1-derivatives tested, including N1-benzyloxymethyl-Ψ, which were reported to have activities close to that of m1Ψ-mRNA.[1]

Table 2: Cell Viability (MTT Assay) in THP-1 Cells

| mRNA Modification | Absorbance at 570 nm (A.U.) | % Viability (Relative to Ψ-mRNA) |

| Wild-Type (WT) | ~0.35 | ~58% |

| Pseudouridine (Ψ) | ~0.60 | 100% |

| N1-methyl-Ψ (m1Ψ) | ~0.75 | ~125% |

| N1-substituted-Ψ Mix * | ~0.70 | ~117% |

Note: Higher absorbance correlates with greater cell viability. The N1-substituted derivatives, including BOM1Ψ, demonstrated markedly reduced toxicity compared to unmodified mRNA and even showed a slight improvement over standard Ψ-mRNA.[1]

Mechanism of Action: Evasion of Innate Immune Sensing

The enhanced performance of mRNAs modified with N1-substituted pseudouridines is primarily attributed to their ability to evade recognition by key innate immune sensors. Unmodified single-stranded RNA (ssRNA) is recognized by endosomal TLR7 and TLR8, while double-stranded RNA (dsRNA), often present as a contaminant in IVT reactions, activates TLR3 and the cytosolic sensor PKR.

Activation of TLRs initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This results in the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (IFN-α/β).

Simultaneously, dsRNA binding activates PKR through dimerization and autophosphorylation. Activated PKR then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α is a potent inhibitor of the eIF2B recycling factor, which is essential for initiating translation. This effectively shuts down protein synthesis in the cell.

N1-substitutions on pseudouridine are thought to alter the conformation of the RNA backbone and the hydrogen bonding capacity of the nucleobase, preventing efficient binding to these immune sensors. By avoiding TLR and PKR activation, the modified mRNA prevents cytokine-mediated inflammation and bypasses the eIF2α-dependent translational shutdown, leading to higher, sustained protein expression and reduced cytotoxicity.[1]

References

Biophysical Properties of RNA Containing N1-Benzyl Pseudouridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA therapeutics has been revolutionized by the strategic incorporation of modified nucleosides to enhance stability, increase translational efficiency, and reduce immunogenicity. Among these, pseudouridine (B1679824) (Ψ) and its derivatives have garnered significant attention. This technical guide focuses on the biophysical properties of RNA containing a specific N1-substituted pseudouridine derivative: N1-Benzyl pseudouridine. While direct, extensive biophysical data for this compound is emerging, we can infer its potential characteristics by examining related N1-substituted pseudouridines and the foundational properties of pseudouridine itself. This document provides a comprehensive overview of the expected biophysical consequences of incorporating this compound into RNA, detailed experimental protocols for characterization, and visual workflows to guide researchers in this innovative area of drug development.

Core Concepts: The Impact of N1-Substitution on Pseudouridine

Pseudouridine, an isomer of uridine, is known to enhance the thermal stability of RNA duplexes.[1][2][3] This stabilization is attributed to several factors, including improved base stacking, a preference for the C3'-endo sugar pucker which is characteristic of A-form RNA helices, and the presence of an additional hydrogen bond donor at the N1 position.[4][5]

Modification at the N1 position, as in N1-methylpseudouridine (m1Ψ), further modulates these properties. The methyl group at the N1 position eliminates the hydrogen bond donor capability at that site.[4] Despite this, m1Ψ has been shown to provide even greater protein expression enhancement and reduced immunogenicity compared to Ψ when incorporated into mRNA.[6] This suggests that while the N1-H bond contributes to the intrinsic stability of pseudouridine-containing RNA, its removal and replacement with other groups can have significant, and potentially beneficial, downstream biological effects.

The introduction of a bulky benzyl (B1604629) group at the N1 position of pseudouridine is hypothesized to influence RNA structure and stability through steric and electronic effects. The benzyl group is significantly larger than a methyl group and may impact the local conformation of the RNA backbone and the hydration spine in the major groove.

Quantitative Data Summary

Direct quantitative biophysical data for RNA containing this compound is not extensively available in the public domain. However, we can present comparative data for pseudouridine and N1-methylpseudouridine to provide a predictive framework. A study by TriLink BioTechnologies synthesized several N1-substituted pseudouridine 5'-triphosphates, including N1-benzyloxymethyl-Ψ (BOM1Ψ), and evaluated their impact on mRNA translation.[7] While specific thermodynamic data was not provided, the study noted that the yield of mRNA synthesis was related to the size and electronic properties of the N1-substituent.[7]

The following tables summarize the well-established thermodynamic contributions of pseudouridine and N1-methylpseudouridine to RNA duplex stability. These values serve as a baseline for understanding the potential impact of N1-benzyl substitution.

Table 1: Thermodynamic Stability of RNA Duplexes Containing Pseudouridine (Ψ)

| Sequence Context (5'-3')/ (3'-5') | ΔG°₃₇ (kcal/mol) for U-A | ΔG°₃₇ (kcal/mol) for Ψ-A | ΔΔG°₃₇ (kcal/mol) (Ψ - U) | Reference |

| GΨC/CAG | -2.24 | -2.71 | -0.47 | [2] |

| CΨG/GAC | -2.08 | -2.49 | -0.41 | [2] |

| AΨU/UAA | -1.10 | -1.48 | -0.38 | [2] |

| UΨA/AAU | -0.93 | -1.28 | -0.35 | [2] |

Note: Data is illustrative and highly dependent on the specific sequence context.

Table 2: Comparative Translational Properties of N1-Substituted Pseudouridine mRNAs

| N1-Modification | Relative Luciferase Activity in THP-1 cells (vs. Unmodified mRNA) | Reference |

| Pseudouridine (Ψ) | High | [7] |

| N1-methyl-Ψ (m1Ψ) | Very High | [7] |

| N1-ethyl-Ψ | High | [7] |

| N1-propyl-Ψ | High | [7] |

| N1-benzyloxymethyl-Ψ | Moderate to High | [7] |

Note: This table provides a qualitative summary based on the findings that several N1-substituted Ψ mRNAs showed activities higher than or close to Ψ-mRNA.[7]

Experimental Protocols

To characterize the biophysical properties of RNA containing this compound, a combination of spectroscopic and calorimetric techniques is essential. The following are detailed methodologies for key experiments.

Synthesis of this compound-Modified RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing modified nucleosides is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.[8][]

Protocol:

-

Phosphoramidite Synthesis: Synthesize the this compound phosphoramidite. This involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group, the 2'-hydroxyl with a suitable protecting group (e.g., TBDMS), and phosphitylating the 3'-hydroxyl.

-

Solid-Phase Oligonucleotide Synthesis:

-

Initiation: Start with a solid support functionalized with the first nucleoside of the sequence.

-

Detritylation: Remove the 5'-DMT group of the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

-

Coupling: Couple the this compound phosphoramidite (or any other desired phosphoramidite) to the free 5'-hydroxyl group in the presence of an activator (e.g., tetrazole).

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

Iteration: Repeat the cycle of detritylation, coupling, capping, and oxidation for each subsequent nucleotide in the sequence.

-

-

Cleavage and Deprotection:

-

Cleave the synthesized oligonucleotide from the solid support using a suitable reagent (e.g., concentrated ammonium (B1175870) hydroxide).

-

Remove the protecting groups from the nucleobases and the phosphate backbone.

-

Remove the 2'-hydroxyl protecting groups using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride).

-

-

Purification: Purify the full-length oligonucleotide using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis

Thermal melting studies are used to determine the thermodynamic stability of RNA duplexes.[10][11]

Protocol:

-

Sample Preparation:

-

Anneal the modified RNA strand with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Prepare a series of dilutions to determine the concentration dependence of the melting temperature.

-

-

UV-Vis Spectrophotometry:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the maximum of the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°₃₇) can be derived by plotting 1/Tm versus ln(Ct), where Ct is the total strand concentration, or by fitting the individual melting curves to a two-state model.[11]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure and conformational changes in RNA.[1][12][13]

Protocol:

-

Sample Preparation: Prepare the RNA sample in a suitable buffer (low in chloride ions to minimize absorbance in the far-UV region). The concentration should be optimized to give a good signal-to-noise ratio (typically an absorbance of ~0.3-0.8 at 260 nm in a 1 cm path-length cuvette).[12]

-

Spectral Acquisition:

-

Use a CD spectropolarimeter.

-

Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature.

-

Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

-

Data Analysis:

-

The CD spectrum of A-form RNA is characterized by a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover around 240 nm.

-

Changes in the position, intensity, and shape of these peaks upon incorporation of this compound can indicate alterations in the helical geometry and base stacking.

-

CD can also be used for thermal melting studies by monitoring the CD signal at a fixed wavelength (e.g., 264 nm) as a function of temperature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA in solution.[14][15][16][17]

Protocol:

-

Sample Preparation:

-

Prepare a highly concentrated (0.5-1.0 mM) and pure RNA sample.

-

For observing exchangeable imino protons, the sample should be in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.

-

Isotopic labeling (¹³C, ¹⁵N) of the RNA can be beneficial for resolving spectral overlap in larger molecules.

-

-

NMR Experiments:

-

1D ¹H NMR: To observe the imino protons, which are indicative of base pairing. The chemical shifts of imino protons are sensitive to the local electronic environment.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons that are spin-coupled within the same ribose sugar ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

-

Data Analysis:

-

Assign the NMR resonances to specific nuclei in the RNA molecule.

-

Use the NOE-derived distance restraints and torsion angle restraints from J-coupling constants to calculate a family of 3D structures consistent with the NMR data.

-

The presence of the benzyl group is expected to generate specific NOEs with neighboring protons, providing insights into its orientation and dynamics. The imino proton region of the ¹H NMR spectrum will reveal if the N3-H of the this compound is involved in Watson-Crick base pairing.

-

Mandatory Visualizations

Caption: Workflow for the synthesis and biophysical characterization of this compound RNA.

Caption: Relationship and properties of pseudouridine and its N1-substituted derivatives.

Conclusion

The incorporation of this compound into RNA represents a promising avenue for the development of novel RNA therapeutics. While direct experimental data on its biophysical properties are still limited, the established knowledge of pseudouridine and other N1-substituted derivatives provides a strong foundation for predicting its behavior. The bulky benzyl group is likely to have a significant impact on local RNA structure and stability, which in turn could influence translational efficiency and interactions with cellular machinery. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize these effects. Further investigation into this compound and other novel modifications will undoubtedly continue to expand the toolkit for designing next-generation RNA-based drugs.

References

- 1. Circular dichroism spectroscopy [bio-protocol.org]

- 2. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. mdpi.com [mdpi.com]

- 10. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. DETERMINATION OF RNA STRUCTURE AND THERMODYNAMICS | Annual Reviews [annualreviews.org]

- 14. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 17. Application of NMR Spectroscopy to Determine Small RNA Structure | Springer Nature Experiments [experiments.springernature.com]

In Silico Modeling of N1-Benzyl Pseudouridine in RNA Structures: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Abstract

The strategic incorporation of modified nucleosides into RNA oligonucleotides is a cornerstone of modern therapeutic development, enhancing stability, modulating immunogenicity, and optimizing biological function. Among these, N1-substituted pseudouridine (B1679824) analogs have garnered significant attention, particularly following the success of N1-methylpseudouridine in mRNA vaccines.[1][2][3] This technical guide focuses on a promising but less-characterized analog, N1-Benzyl pseudouridine (Bn¹Ψ). Due to the limited direct experimental data on Bn¹Ψ, this document provides a comprehensive framework for its in silico modeling by leveraging established methodologies for pseudouridine (Ψ) and N1-methylpseudouridine (m¹Ψ). We present detailed protocols for force field parameterization, molecular dynamics simulations, and quantum mechanics calculations, alongside methodologies for experimental validation. This guide aims to equip researchers with the necessary computational and theoretical tools to predict the structural and energetic consequences of incorporating this compound into RNA, thereby accelerating its exploration in RNA-based therapeutics and functional biology.

Introduction: The Significance of N1-Substituted Pseudouridine Analogs

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional RNA modification in nature.[4][5] Its unique C-C glycosidic bond, in contrast to the C-N bond in uridine, imparts greater rotational freedom and an additional hydrogen bond donor at the N1 position.[2][4][5][6][7][8] These features contribute to enhanced base stacking and structural rigidity, often stabilizing RNA secondary and tertiary structures.[2][4][9]

The therapeutic potential of Ψ was significantly amplified by the development of N1-methylpseudouridine (m¹Ψ), which demonstrated a superior ability to increase mRNA translational capacity while reducing innate immune activation.[1][2][3] This success has spurred interest in other N1-substituted analogs, such as this compound, which introduces a bulky, aromatic benzyl (B1604629) group. This substitution is hypothesized to profoundly influence local RNA architecture, stacking interactions, and recognition by RNA-binding proteins.

In silico modeling is an indispensable tool for dissecting these influences at an atomic level, offering predictive insights that can guide rational design and experimental efforts.[10][11] This guide outlines the computational workflows necessary to model Bn¹Ψ within RNA structures, drawing parallels from the extensive research on Ψ and m¹Ψ.

In Silico Modeling Workflow

The accurate simulation of a modified nucleotide requires a multi-step computational approach, beginning with the development of specific parameters for the non-standard residue and culminating in large-scale molecular dynamics simulations to observe its behavior in a solvated, dynamic environment.

Force Field Parameterization

Standard biomolecular force fields like AMBER and CHARMM do not contain parameters for novel modifications such as this compound.[12] Therefore, a critical first step is to develop a set of accurate and transferable parameters that describe the energetic properties of the modified residue. This process typically involves quantum mechanics (QM) calculations.

Experimental Protocol: Force Field Parameterization for this compound

-

Model Compound Selection:

-

Define a small model compound that captures the essential chemical features of the modification. A suitable model would be N1-Benzyl-5-methyl-uracil linked to a methyl-ribose sugar.

-

-

Quantum Mechanical Calculations:

-

Perform geometry optimization of the model compound using a QM method, such as Hartree-Fock with the 6-31G* basis set (HF/6-31G*), a widely used level of theory for parameter derivation.[13]

-

Calculate the electrostatic potential (ESP) on a grid of points around the optimized geometry.

-

-

Partial Charge Derivation:

-

Use the calculated ESP as a target to fit atomic partial charges using a procedure like the Restrained Electrostatic Potential (RESP) method.[14] This ensures that the molecular mechanics model accurately reproduces the quantum mechanical electrostatic properties.

-

-

Bonded Parameter Derivation:

-

Bonds and Angles: Equilibrium bond lengths and angles can be taken directly from the QM-optimized geometry. Force constants are typically derived by analogy from existing parameters in general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).[14]

-

Dihedral Angles: This is the most critical step for capturing conformational preferences. Perform a series of QM dihedral angle scans by rotating around key rotatable bonds (e.g., the C1'-C5 bond, and bonds within the benzyl group). Fit the resulting QM energy profiles to the molecular mechanics dihedral term functional form to derive the force constants, periodicity, and phase angles.[13][14]

-

-

Van der Waals Parameters:

-

Assign atom types to the new atoms in the Bn¹Ψ residue based on a general force field (e.g., GAFF). The corresponding van der Waals parameters (Lennard-Jones potentials) can then be adopted from this force field.[13]

-

-

Validation:

-

Perform short molecular dynamics simulations on the isolated, modified nucleoside in a water box to ensure stability and reasonable conformational sampling.

-

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the structural dynamics of an RNA molecule over time. Once parameterized, Bn¹Ψ can be incorporated into an RNA sequence of interest for simulation.

Experimental Protocol: MD Simulation of Bn¹Ψ-containing RNA

-

System Preparation:

-

Generate the initial 3D structure of the RNA duplex or single strand in a canonical A-form helix using software like AMBER's tleap module. Substitute the uridine at the desired position with the newly parameterized Bn¹Ψ residue.

-

Solvate the RNA in a periodic box of explicit water molecules (e.g., TIP3P model).[15]

-

Add counter-ions (e.g., Na⁺ or K⁺) to neutralize the system's charge.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization steps to remove any steric clashes. Typically, the solvent and ions are minimized first, followed by the RNA backbone, and finally the entire system.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the RNA solute.

-

Perform a subsequent equilibration run at constant pressure (NPT ensemble) to allow the system density to relax. This phase should be long enough for temperature and pressure to stabilize.

-

-

Production Simulation:

-

Run the production MD simulation for a duration sufficient to sample the conformational landscape of interest (typically hundreds of nanoseconds to microseconds). Trajectories are saved at regular intervals for subsequent analysis.

-

Quantum Mechanics (QM) for Energetic Analysis

While MD simulations excel at exploring conformational dynamics, high-level QM calculations are better suited for accurately determining intrinsic energetic properties, such as base stacking and hydrogen bonding energies.

Experimental Protocol: QM Analysis of Stacking Energy

-

Model System Creation:

-

Extract representative geometries of the Bn¹Ψ and its neighboring bases from the MD simulation trajectory.

-

Create simplified model systems (e.g., base dimers or trimers) by truncating the sugar-phosphate backbone and capping it with methyl groups.

-

-

Energy Calculation:

-

Perform single-point energy calculations on these model systems using a high-level QM method, such as Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a suitable basis set.

-

The stacking energy can be calculated as: E_stacking = E_dimer - (E_monomer1 + E_monomer2)

-

-

Analysis:

-

Compare the stacking energy of a Bn¹Ψ-containing dimer to its uridine, Ψ, and m¹Ψ counterparts to quantify the energetic contribution of the benzyl group. The increased molecular polarizability from the benzyl group is expected to contribute to stacking interactions.[16]

-

Expected Structural and Thermodynamic Effects

Based on studies of Ψ and m¹Ψ, the incorporation of the bulky, hydrophobic benzyl group at the N1 position is predicted to have several significant effects on RNA structure and stability.

Table 1: Predicted Effects of this compound on RNA Properties (Analogous to Ψ and m¹Ψ)

| Property | Effect of Ψ / m¹Ψ | Predicted Effect of Bn¹Ψ | Rationale |

|---|---|---|---|

| Thermal Stability (Tm) | Increased stability (ΔTm > 0)[9][17] | Significant increase in stability | The large benzyl group is expected to enhance base stacking interactions, a key contributor to duplex stability.[2] |

| Local Structure | Promotes C3'-endo sugar pucker; rigidifies backbone[2] | Enhanced local rigidity; potential for altered helical parameters | Steric hindrance from the benzyl group may further restrict conformational freedom of the sugar-phosphate backbone. |

| Base Stacking | Enhanced stacking with neighboring bases[2][4] | Strongly enhanced stacking | The aromatic benzyl ring can engage in favorable π-π stacking interactions with adjacent nucleobases. |

| Hydration | Alters local water network, potentially via the N1-H[10] | Disruption of local hydration shell | The hydrophobic benzyl group is likely to displace ordered water molecules from the major groove. |

| Protein Recognition | Can modulate binding affinity of RNA-binding proteins[9] | Potentially strong modulation of protein binding | The benzyl group presents a significant steric and chemical alteration in the major groove, likely impacting protein recognition. |

Experimental Validation

Computational models must be validated against experimental data. The following techniques are crucial for corroborating the in silico predictions for Bn¹Ψ-containing RNA.

Synthesis of Bn¹Ψ-Modified RNA

Experimental Protocol: Solid-Phase RNA Synthesis

-

Phosphoramidite Synthesis: The first step is the chemical synthesis of the this compound phosphoramidite building block, protected appropriately for solid-phase synthesis.

-

Oligonucleotide Synthesis: The Bn¹Ψ phosphoramidite is incorporated into the desired RNA sequence using a standard automated solid-phase synthesizer.[18][19][] The synthesis proceeds in a 3' to 5' direction through a cycle of deblocking, coupling, capping, and oxidation.[]

-

Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is purified, typically by HPLC.

Biophysical Characterization

Experimental Protocol: UV Thermal Denaturation

-

Sample Preparation: Prepare solutions of the Bn¹Ψ-modified RNA duplex and an unmodified control duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/min).

-

Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the maximum of the first derivative of the curve. Thermodynamic parameters (ΔH°, ΔS°, ΔG°37) can be derived by fitting the melting curves.[21]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare samples as for UV melting studies.

-

Measurement: Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).

-

Analysis: An A-form RNA helix typically shows a strong positive peak around 260-270 nm and a negative peak around 210 nm.[21] Compare the spectrum of the Bn¹Ψ-modified RNA to the control to assess any global conformational changes induced by the modification.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a concentrated (~0.5-1.0 mM) sample of the purified RNA in an appropriate NMR buffer, often containing D₂O to suppress the water signal.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., NOESY, TOCSY) on a high-field NMR spectrometer. The observation of imino protons in H₂O can provide direct evidence of hydrogen bonding.[21][22]

-

Analysis: Assign the resonances and use NOE-derived distance restraints and dihedral angle restraints to calculate a high-resolution 3D structure. This provides the ultimate validation for the in silico structural models.[10]

Conclusion and Future Directions

The in silico modeling of this compound presents a compelling opportunity to rationally design novel RNA-based therapeutics. While direct experimental data remains scarce, the robust computational and experimental frameworks developed for pseudouridine and N1-methylpseudouridine provide a clear path forward. The protocols detailed in this guide—from force field development to MD simulation and experimental validation—offer a comprehensive strategy for characterizing the impact of this bulky aromatic modification on RNA structure, stability, and dynamics.

Future work should focus on generating the foundational experimental data for Bn¹Ψ, particularly high-resolution structural data from NMR and thermodynamic parameters from thermal melting studies. These results will be crucial for refining the force field parameters and validating the predictive power of the computational models. As these models become more accurate, they will enable high-throughput virtual screening and the rational design of RNA constructs with precisely tuned properties for applications in gene therapy, vaccine development, and synthetic biology.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudouridine - Wikipedia [en.wikipedia.org]

- 6. Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA pseudouridylation: new insights into an old modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudouridine Modification Inhibits Muscleblind-like 1 (MBNL1) Binding to CCUG Repeats and Minimally Structured RNA through Reduced RNA Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Additive CHARMM force field for naturally occurring modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 15. Data-informed reparameterization of modified RNA and the effect of explicit water models: application to pseudouridine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes | bioRxiv [biorxiv.org]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NMR spectroscopy of RNA duplexes containing pseudouridine in supercooled water - PubMed [pubmed.ncbi.nlm.nih.gov]

N1-Benzyl Pseudouridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N1-Benzyl pseudouridine (B1679824), a modified nucleoside of interest in the field of RNA therapeutics and drug development. This document details its chemical properties, outlines a general synthetic approach, and illustrates its role in the context of mRNA-based applications.

Core Chemical Data

N1-Benzyl pseudouridine is a derivative of pseudouridine, the C5-glycoside isomer of uridine. The introduction of a benzyl (B1604629) group at the N1 position of the uracil (B121893) base modifies its chemical properties, which can influence its behavior in biological systems. The key chemical identifiers and properties are summarized below.

| Property | Data | Source |

| CAS Number | 1613530-22-5 | [1][2] |

| Molecular Formula | C₁₆H₁₈N₂O₆ | |

| Molecular Weight | 334.32 g/mol | Calculated |

| Predicted Density | 1.505 ± 0.06 g/cm³ | |

| Predicted pKa | 9.36 ± 0.10 | |

| Synonyms | 1-benzyl-pseudouridine, 2,4(1H,3H)-Pyrimidinedione, 1-(phenylmethyl)-5-β-D-ribofuranosyl- |

Synthesis of N1-Substituted Pseudouridine Derivatives: An Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach for the N1-alkylation of pseudouridine can be inferred from literature on the synthesis of various N1-substituted pseudouridine derivatives. The synthesis generally involves the protection of the hydroxyl groups of the ribose sugar, followed by the alkylation of the N1 position of the pseudouridine base, and subsequent deprotection.

A plausible synthetic route would involve:

-

Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of pseudouridine are protected using suitable protecting groups (e.g., silyl (B83357) ethers like TBDMS, or acetyl groups) to prevent side reactions during the alkylation step.

-

N1-Alkylation: The protected pseudouridine is then reacted with a benzylating agent, such as benzyl bromide, in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to introduce the benzyl group at the N1 position.

-

Deprotection: The protecting groups on the ribose hydroxyls are removed under appropriate conditions (e.g., fluoride (B91410) source for silyl groups, or basic hydrolysis for acetyl groups) to yield this compound.

This synthetic approach is a common strategy for the preparation of various N1-substituted nucleosides.

Role in mRNA Therapeutics and Research

The modification of nucleosides, such as the introduction of a benzyl group to pseudouridine, is a key strategy in the development of mRNA-based therapeutics, including vaccines and gene therapies. The incorporation of modified nucleosides like N1-methylpseudouridine into mRNA has been shown to confer significant advantages.[3][4] N1-substituted pseudouridines, including this compound, are investigated for their potential to:

-

Reduce Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to an inflammatory response that can inhibit protein translation and cause side effects.[5] Modifications at the N1 position of pseudouridine can help the mRNA evade this immune surveillance.

-

Enhance Translational Efficiency and Stability: The presence of modified nucleosides can increase the stability of the mRNA molecule and enhance the efficiency of protein translation.[4]

The workflow for investigating the impact of N1-substituted pseudouridines on mRNA function is depicted in the following diagram.

Caption: Workflow for evaluating this compound modified mRNA.

Experimental Protocols

General Protocol for In Vitro Transcription with Modified Nucleosides

The following is a generalized protocol for the incorporation of N1-substituted pseudouridine triphosphates into mRNA via in vitro transcription.

Materials:

-

Linearized DNA template containing the gene of interest downstream of a T7 or SP6 promoter.

-

RNA polymerase (T7 or SP6).

-

Ribonucleoside triphosphates (ATP, GTP, CTP).

-

This compound-5'-triphosphate (in place of UTP).

-

Transcription buffer.

-

RNase inhibitor.

-

DNase I.

-

RNA purification kit.

Procedure:

-

Assemble the transcription reaction at room temperature by combining the transcription buffer, ribonucleoside triphosphates (with this compound-5'-triphosphate completely replacing UTP), RNase inhibitor, linearized DNA template, and RNA polymerase.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

-

Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Assess the quality and concentration of the purified mRNA using spectrophotometry and gel electrophoresis.

This protocol can be adapted for the incorporation of other N1-substituted pseudouridine analogs to study their effects on mRNA properties and function.[5]

References

- 1. rndmate.com [rndmate.com]

- 2. This compound CAS#: 1613530-22-5 [amp.chemicalbook.com]

- 3. Beyond the shot: Biocatalysis unlocks sustainable pseudouridine production for mRNA vaccines – acib [acib.at]

- 4. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

Predicted pKa and density of N1-Benzyl pseudouridine

An In-depth Technical Guide to the Physicochemical Properties of N1-Benzyl Pseudouridine (B1679824)

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the predicted physicochemical properties of N1-Benzyl pseudouridine, a modified nucleoside of interest in therapeutic research. It includes predicted data for its acid dissociation constant (pKa) and density, outlines the computational and experimental methodologies for determining these properties, and contextualizes its biological relevance through key signaling pathways.

Predicted Physicochemical Data

The predicted values for the pKa and density of this compound are summarized below. These values are derived from computational models and serve as essential estimates for experimental design and formulation development.

| Property | Predicted Value | Unit |

| pKa | 9.36 ± 0.10 | |

| Density | 1.505 ± 0.06 | g/cm³ |

Table 1: Summary of Predicted Physicochemical Properties for this compound.[1]

Methodologies for Property Determination

This section details both the computational methods used for the prediction of pKa and the standard experimental protocols for the empirical determination of pKa and density.

Computational pKa Prediction Protocol

The prediction of pKa values for modified nucleosides like this compound is a multi-step process involving quantum mechanical calculations. These methods calculate the free energy difference between the protonated and deprotonated states of a molecule to determine its acidity.

Core Computational Method:

A common and reliable approach involves the use of Density Functional Theory (DFT) combined with a solvation model to account for the aqueous environment.[2][3][4]

-

Model Simplification: To reduce computational cost while maintaining accuracy, the ribose sugar moiety is often substituted with a methyl group.[2]

-

Geometry Optimization: The 3D structures of both the neutral (protonated) and anionic (deprotonated) forms of the molecule are optimized to find their lowest energy conformations. This is typically performed using a DFT functional, such as B3LYP, with a basis set like 6-31+G(d,p).[2][3][4]

-

Solvation Modeling: The effect of the solvent (water) is crucial and is modeled using a combination of implicit and explicit methods.

-

Implicit Model: The bulk solvent is represented as a continuous medium with a specific dielectric constant, using models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Explicit Model: A small number of individual water molecules are placed at key hydrogen-bonding positions around the ionization site to model specific, direct interactions.[2]

-

-

Free Energy Calculation: The standard Gibbs free energies in the gas phase (G_gas) and the solvation free energies (ΔG_solv) are calculated for both the neutral and deprotonated species.

-

pKa Calculation: The pKa is then calculated from the difference in free energy between the acidic (AH) and basic (A⁻) forms in solution using the following thermodynamic cycle and equation:

-

ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(AH)

-

pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature.

-

The following diagram illustrates the typical workflow for this computational prediction.

Experimental pKa Determination Protocols

Several established methods can be used to experimentally measure the pKa of nucleosides.

-

UV-Vis Spectrophotometry: This is a common method that relies on the difference in the ultraviolet absorbance spectra between the protonated and deprotonated forms of the molecule. A series of buffered solutions across a range of pH values are prepared, and the absorbance of the compound is measured in each. The pKa is determined by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

-

NMR-detected pH Titrations: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment.[5] The chemical shifts of specific nuclei (e.g., ¹H, ¹³C) that are close to the ionization site will change as a function of pH. By monitoring these chemical shifts across a range of pH values, a titration curve can be generated to determine the pKa.[5]

-

Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base. The pH of the solution is monitored with a pH meter as the titrant is added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.

Experimental Density Determination Protocols

The density of a solid organic compound can be determined using several gravimetric techniques.

-

Gas Pycnometry: This is a highly accurate method for determining the true density of a solid. It measures the volume of the solid by detecting the pressure change of an inert gas (like helium) in a calibrated chamber. The density is then calculated by dividing the known mass of the sample by the measured volume.

-

Buoyancy Technique (Archimedes' Principle): This method involves weighing the sample in air and then weighing it again while submerged in a liquid of known density (an auxiliary liquid in which the sample is insoluble).[6] The difference in weight is equal to the weight of the displaced liquid. From this, the volume of the sample can be calculated, and subsequently its density.[6]

Biological Context: Relevance in mRNA Translation

Modified nucleosides, including derivatives of pseudouridine, are critical in the development of mRNA therapeutics. Their primary role is to help the synthetic mRNA evade the host's innate immune system, which would otherwise recognize it as foreign and shut down protein translation. One of the key pathways involved is mediated by the Protein Kinase R (PKR).

PKR Signaling Pathway:

-

Activation: Foreign double-stranded RNA (dsRNA), a common byproduct of viral replication and in vitro transcription of mRNA, is a potent activator of PKR.[7]

-

Dimerization and Autophosphorylation: Upon binding dsRNA, PKR dimerizes and autophosphorylates, transitioning to its active state.

-

eIF2α Phosphorylation: Activated PKR then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α).[7][8]

-

Translation Inhibition: Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor, preventing the recycling of eIF2 to its active GTP-bound state.[3][8] This halts the delivery of the initiator Met-tRNA to the ribosome, leading to a global shutdown of protein synthesis.[8]

Incorporating modified nucleosides like N1-methylpseudouridine (a close relative of this compound) into the mRNA sequence can reduce PKR activation, thereby preventing the phosphorylation of eIF2α and allowing for robust and sustained translation of the therapeutic protein.

The diagram below illustrates this critical cellular pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis for the inhibition of translation through eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. Protein kinase R - Wikipedia [en.wikipedia.org]

- 8. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of N1-Benzyl Pseudouridine in Therapeutic mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of mRNA-based therapeutics, particularly highlighted by the success of COVID-19 vaccines, has underscored the critical role of modified nucleosides in enhancing mRNA stability, translational efficiency, and in mitigating innate immune responses. While N1-methylpseudouridine (N1-Me-Ψ) has emerged as the gold standard for therapeutic mRNA, a landscape of other N1-substituted pseudouridine (B1679824) analogues remains largely unexplored. This technical guide delves into the potential therapeutic applications of N1-Benzyl pseudouridine, a derivative with unique structural characteristics that may offer distinct advantages in future mRNA-based therapies. Drawing upon comparative data from structurally similar analogues and foundational principles of mRNA modification, this document provides a comprehensive overview for researchers and drug developers interested in the next generation of mRNA therapeutics.

Introduction: The Significance of Nucleoside Modification in mRNA Therapeutics

The therapeutic potential of messenger RNA (mRNA) has been recognized for its ability to transiently express proteins without the risk of genomic integration.[1] However, unmodified in vitro transcribed mRNA is inherently immunogenic and unstable, limiting its clinical utility.[2] The incorporation of modified nucleosides, such as pseudouridine (Ψ), has been a pivotal strategy to overcome these limitations.[3][] Pseudouridine, a naturally occurring isomer of uridine, enhances the stability and translational capacity of mRNA.[3][]

Further advancements have demonstrated that substitutions at the N1 position of pseudouridine can offer superior properties. N1-methylpseudouridine (N1-Me-Ψ), for instance, has been shown to significantly reduce the immunogenicity of mRNA and further enhance protein expression compared to pseudouridine.[5][6][7] This has been attributed to its ability to evade recognition by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, which are key sensors of single-stranded RNA.[3][8]

This guide focuses on this compound, a less-explored derivative, and its potential to contribute to the expanding toolbox of mRNA modifications. Due to the limited direct research on this compound, this document will leverage data from closely related N1-substituted pseudouridine analogues, particularly N1-benzyloxymethyl-pseudouridine (BOM1Ψ), to infer its potential therapeutic applications and characteristics.

The Role of N1-Substituted Pseudouridines in Modulating Innate Immunity

A primary hurdle for in vitro transcribed mRNA is its recognition by the innate immune system, leading to the production of pro-inflammatory cytokines and the shutdown of protein translation.[2] Pattern recognition receptors (PRRs) like TLR3, TLR7, and TLR8 in endosomes, and cytosolic sensors such as RIG-I and PKR, are activated by foreign RNA.[2][8]

The incorporation of N1-substituted pseudouridines, including N1-Me-Ψ, has been shown to dampen this immune response.[3][8] The modification is believed to alter the conformation of the nucleoside, thereby reducing its binding affinity to TLRs.[3] This evasion of immune surveillance is crucial for achieving sustained protein expression from the therapeutic mRNA.

Comparative Analysis of N1-Substituted Pseudouridine Derivatives

While direct quantitative data for this compound is not extensively available, a study by Shin et al. at TriLink BioTechnologies provides valuable insights through the synthesis and evaluation of several N1-substituted pseudouridine 5'-triphosphates, including the structurally similar N1-benzyloxymethyl-Ψ (BOM1Ψ).[2]

Data Presentation

The following tables summarize the key findings from the comparative study of N1-substituted pseudouridine derivatives incorporated into Firefly Luciferase (FLuc) mRNA.[2]

Table 1: In Vitro Transcription Yield of FLuc mRNA with N1-Substituted Pseudouridines

| N1-Substituent | mRNA Yield (µg/mL reaction) | Relative Yield to Ψ-mRNA |

| Pseudouridine (Ψ) | 1.5 | 1.00 |

| N1-methyl-Ψ (m1Ψ) | 4.5 | 3.00 |

| N1-ethyl-Ψ (Et1Ψ) | 3.8 | 2.53 |

| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | 3.2 | 2.13 |

| N1-propyl-Ψ (Pr1Ψ) | 2.9 | 1.93 |

| N1-methoxymethyl-Ψ (MOM1Ψ) | 2.5 | 1.67 |

| N1-benzyloxymethyl-Ψ (BOM1Ψ) | 1.8 | 1.20 |

Data extracted and adapted from Shin et al. (2017).[2]

Table 2: Translational Activity of FLuc mRNA with N1-Substituted Pseudouridines in THP-1 Cells

| N1-Substituent | Luciferase Activity (Relative Light Units) | Relative Activity to Ψ-mRNA |

| Wild-Type (U) | 1.0 x 10^5 | 0.2 |

| Pseudouridine (Ψ) | 5.0 x 10^5 | 1.0 |

| N1-methyl-Ψ (m1Ψ) | 8.0 x 10^6 | 16.0 |

| N1-ethyl-Ψ (Et1Ψ) | 6.5 x 10^6 | 13.0 |

| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | 7.0 x 10^6 | 14.0 |

| N1-propyl-Ψ (Pr1Ψ) | 5.5 x 10^6 | 11.0 |

| N1-methoxymethyl-Ψ (MOM1Ψ) | 4.0 x 10^6 | 8.0 |

| N1-benzyloxymethyl-Ψ (BOM1Ψ) | 2.5 x 10^6 | 5.0 |

Data extracted and adapted from Shin et al. (2017).[2]

Table 3: Cytotoxicity of FLuc mRNA with N1-Substituted Pseudouridines in THP-1 Cells (MTT Assay)

| N1-Substituent | Cell Viability (%) |

| Mock | 100 |

| Wild-Type (U) | ~60 |

| Pseudouridine (Ψ) | ~75 |

| N1-methyl-Ψ (m1Ψ) | >90 |

| N1-ethyl-Ψ (Et1Ψ) | >90 |

| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | >90 |

| N1-propyl-Ψ (Pr1Ψ) | >90 |

| N1-methoxymethyl-Ψ (MOM1Ψ) | >85 |

| N1-benzyloxymethyl-Ψ (BOM1Ψ) | >85 |

Data extracted and adapted from Shin et al. (2017).[2]

Interpretation of Data

The data suggests that the size and electronic properties of the N1-substituent group influence both the yield of in vitro transcription and the translational activity of the resulting mRNA.[2] While bulkier substituents like N1-benzyloxymethyl may slightly reduce the efficiency of T7 RNA polymerase, leading to lower mRNA yields compared to smaller groups like methyl or ethyl, the resulting mRNA still demonstrates significantly enhanced translational activity and reduced cytotoxicity compared to unmodified mRNA.[2]

Importantly, N1-substituted Ψ-mRNAs, including BOM1Ψ, showed decreased cell toxicity compared to both wild-type and Ψ-mRNA.[2] While the translational activity of BOM1Ψ-mRNA was lower than that of m1Ψ-mRNA, it was still substantially higher than that of Ψ-mRNA, indicating a favorable balance between reduced immunogenicity and efficient protein expression.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of N1-substituted pseudouridines.

Synthesis of N1-Substituted Pseudouridine 5'-Triphosphates

A general protocol for the synthesis of N1-substituted pseudouridine derivatives involves the alkylation of the N1 position of a protected pseudouridine precursor, followed by phosphorylation to yield the 5'-triphosphate. The specific synthesis of this compound 5'-triphosphate would follow a similar chemical strategy.

In Vitro Transcription of Modified mRNA

-

Template: A linearized plasmid DNA containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter.

-

Reaction Mix:

-

Template DNA

-

T7 RNA Polymerase

-

Ribonucleotide triphosphates (ATP, GTP, CTP, and the respective N1-substituted pseudouridine triphosphate)

-

Cap analog (e.g., CleanCap™)

-

Reaction Buffer (containing MgCl2 and DTT)

-

-

Procedure:

-

Assemble the reaction mix on ice.

-

Incubate at 37°C for 2-4 hours.

-

Treat with DNase I to remove the DNA template.

-

Purify the mRNA using a suitable method (e.g., silica-based columns or precipitation).

-

Assess the quality and quantity of the mRNA using spectrophotometry and gel electrophoresis.[2]

-

Cell-Based mRNA Transfection and Reporter Assay

-

Cell Line: THP-1 monocyte cell line (a model for innate immune activation).[2]

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Procedure:

-

Seed THP-1 cells in a 96-well plate.

-

Complex the modified mRNA with the transfection reagent according to the manufacturer's protocol.

-

Add the mRNA-lipid complexes to the cells.

-

Incubate for a specified time (e.g., 24 hours).

-

For reporter assays (e.g., Luciferase), lyse the cells and measure the reporter protein activity using a luminometer.[2]

-

Cytotoxicity Assay (MTT Assay)

-

Procedure:

-

Following the transfection period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability relative to mock-transfected cells.[2]

-

Potential Therapeutic Applications

Based on the favorable characteristics of reduced immunogenicity and enhanced protein expression observed with N1-substituted pseudouridines, this compound holds potential for a wide range of mRNA-based therapeutic applications, including:

-